
8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. This compound features a methoxy group at the 8th position and a 5-oxoheptanoyl group at the 2nd position on the naphthalene-1,4-dione core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione typically involves the functionalization of a naphthoquinone core. One common method is the Friedel-Crafts acylation reaction, where the naphthoquinone is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via methylation using methyl iodide and a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be further oxidized to form more complex quinones.
Reduction: Reduction of the quinone core can yield hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various hydroquinone derivatives, substituted naphthoquinones, and complex quinones .
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and pathogens. The methoxy and 5-oxoheptanoyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1,4-Naphthoquinone: The parent compound, known for its broad biological activities.
Lawsone (2-hydroxy-1,4-naphthoquinone): A natural derivative with antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Another natural derivative with antitumor activity.
Uniqueness: 8-Methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione is unique due to the presence of both methoxy and 5-oxoheptanoyl groups, which may confer enhanced biological activity and specificity compared to other naphthoquinone derivatives .
Eigenschaften
CAS-Nummer |
89101-84-8 |
|---|---|
Molekularformel |
C18H18O5 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
8-methoxy-2-(5-oxoheptanoyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H18O5/c1-3-11(19)6-4-8-14(20)13-10-15(21)12-7-5-9-16(23-2)17(12)18(13)22/h5,7,9-10H,3-4,6,8H2,1-2H3 |
InChI-Schlüssel |
NZVQMQIHOIIFJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCCC(=O)C1=CC(=O)C2=C(C1=O)C(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


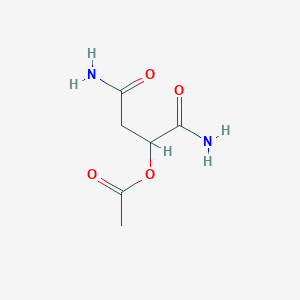
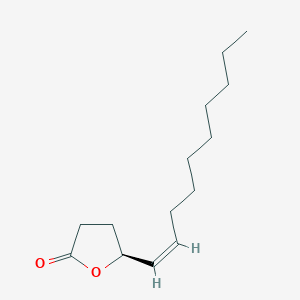
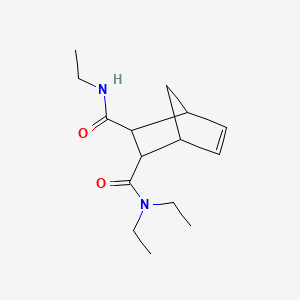

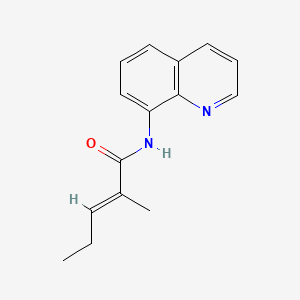
![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)

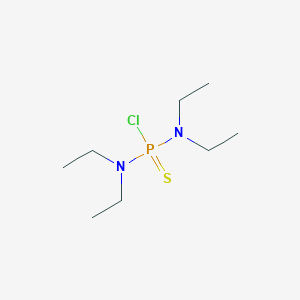
![1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane](/img/structure/B14138197.png)

![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)
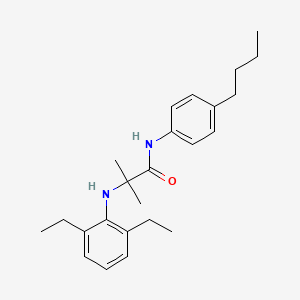
![N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14138230.png)

